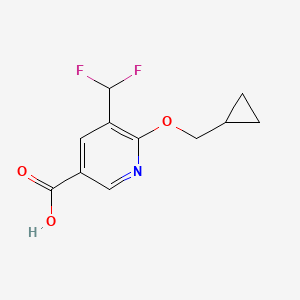
6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a cyclopropylmethoxy group and a difluoromethyl group, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Preparation Methods
The synthesis of 6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through cyclization reactions involving suitable precursors.
Introduction of the Cyclopropylmethoxy Group: This step often involves the use of cyclopropylmethanol and appropriate reagents to introduce the cyclopropylmethoxy group onto the pyridine ring.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced catalytic systems.
Chemical Reactions Analysis
6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using suitable reagents and conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, biological research, or industrial processes.
Comparison with Similar Compounds
Similar compounds to 6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid include other pyridine derivatives with different substituents. For example:
6-(Cyclopropylmethoxy)pyridine-3-carboxylic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
5-(Difluoromethyl)pyridine-3-carboxylic acid: Lacks the cyclopropylmethoxy group, affecting its reactivity and interactions.
6-(Methoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid: Substitutes the cyclopropylmethoxy group with a methoxy group, altering its steric and electronic properties.
Properties
IUPAC Name |
6-(cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-9(13)8-3-7(11(15)16)4-14-10(8)17-5-6-1-2-6/h3-4,6,9H,1-2,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRZNWLJQZVEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)C(=O)O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














